

Technical Guide: 2-Aminoadamantane Derivatives as M2 Ion Channel Blockers

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Compound of Interest

Compound Name:	<i>N</i> -[(2-nitrophenyl)methyl]adamantan-2-amine
CAS No.:	355382-77-3
Cat. No.:	B5748201

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Executive Summary

The Influenza A M2 proton channel is a proven, yet compromised, antiviral target.[1] While historical adamantane-based drugs (amantadine, rimantadine) targeted the wild-type (WT) channel, the widespread prevalence of the S31N mutation (>95% of circulating strains) has rendered them obsolete.[2] This guide analyzes 2-aminoadamantane derivatives—specifically spiro-adamantane amines and 2-alkyl-2-amino variants—as a distinct chemical class designed to overcome these resistance mechanisms. Unlike their 1-substituted predecessors, these derivatives leverage the unique geometry of the C2 position to access novel hydrophobic pockets within the mutated channel pore.

The Clinical & Structural Challenge: S31N Resistance

The M2 protein forms a homotetrameric pH-gated proton channel essential for viral uncoating.

- **Wild-Type Mechanism:** Amantadine (1-aminoadamantane) binds deep within the pore (residues 27–31), physically occluding proton flux.
- **S31N Mutation:** The substitution of Serine 31 with Asparagine widens the pore and increases hydrophilicity. Amantadine loses its high-affinity binding site, often "spinning" loosely in the cavity without blocking conductance.

The 2-Aminoadamantane Solution: Shifting the amine group from C1 to C2, or creating spiro-fused rings at C2, alters the vector of the pharmacophore. This allows the inhibitor to:

- **Reposition the Ammonium Group:** Better interaction with the hydrated cluster near His37 or Asn31.
- **Rigidify the Scaffold:** Spiro-piperidine derivatives reduce entropic penalties upon binding.
- **Access Cryptic Pockets:** The altered geometry allows the adamantane cage to interact with Val27 in a manner distinct from amantadine.

Chemical Space & Structure-Activity Relationship (SAR)

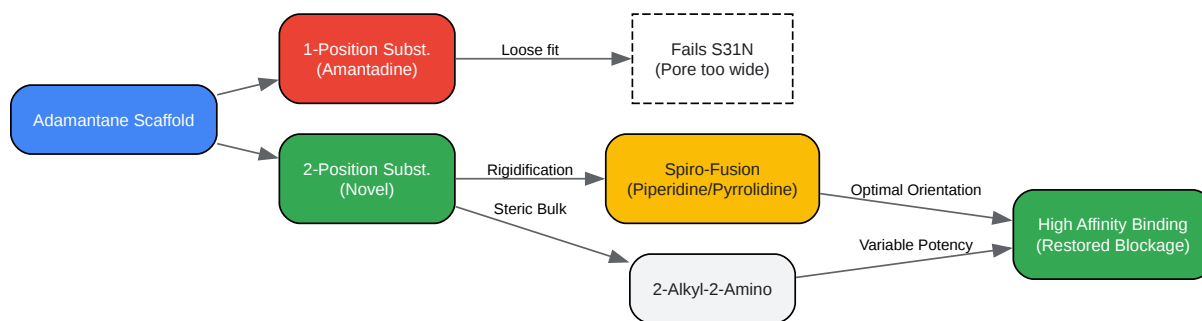
The transition from 1-amino to 2-amino scaffolds represents a pivot from "cork-in-bottle" blockers to "induced-fit" inhibitors.

Key Scaffolds

Scaffold Class	Representative Structure	Mechanism/Advantage
1-Aminoadamantane	Amantadine (Reference)	Fails S31N. Ammonium points directly down channel axis.
2-Alkyl-2-aminoadamantane	2-methyl-2-aminoadamantane	Introduction of chirality and steric bulk at C2. Alters tilt angle in pore.
Spiro-adamantane amines	Spiro[piperidine-2,2'-adamantane]	Most Potent. The heterocyclic ring restricts conformation, locking the amine in an optimal H-bonding orientation.

SAR Logic Diagram

The following diagram illustrates the decision tree for optimizing adamantane derivatives against resistant strains.



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Caption: SAR evolution from 1-substituted failures to 2-substituted/spiro successes against S31N.

Mechanism of Action: The "Tilt and Lock" Model

Unlike amantadine, which binds symmetrically, 2-amino derivatives often adopt a tilted orientation.

- Binding Site: Between Val27 and Gly34.
- Interaction: The ammonium group H-bonds with Asn31 (in mutant) or His37 water clusters. The lipophilic cage wedges against the channel walls (Val27), preventing the conformational shift required for proton shuttling.
- Spiro-Specifics: The spiro[piperidine-2,2'-adamantane] creates a rigid hydrophobic surface that complements the widened S31N pore, effectively restoring the blockage.

Experimental Protocols

To validate these derivatives, a self-validating workflow combining synthesis and electrophysiology is required.

Synthesis: Reductive Amination Route

Note: This is a general protocol for 2-amino derivatives.

- Starting Material: 2-Adamantanone.
- Reagent: Corresponding amine (e.g., piperidine precursor) or ammonia source.
- Conditions: Ti(OiPr)₄ followed by NaBH₄ or NaBH₃CN in Methanol.
- Purification: Acid-base extraction followed by recrystallization (HCl salt formation).

Primary Screen: Two-Electrode Voltage Clamp (TEVC)

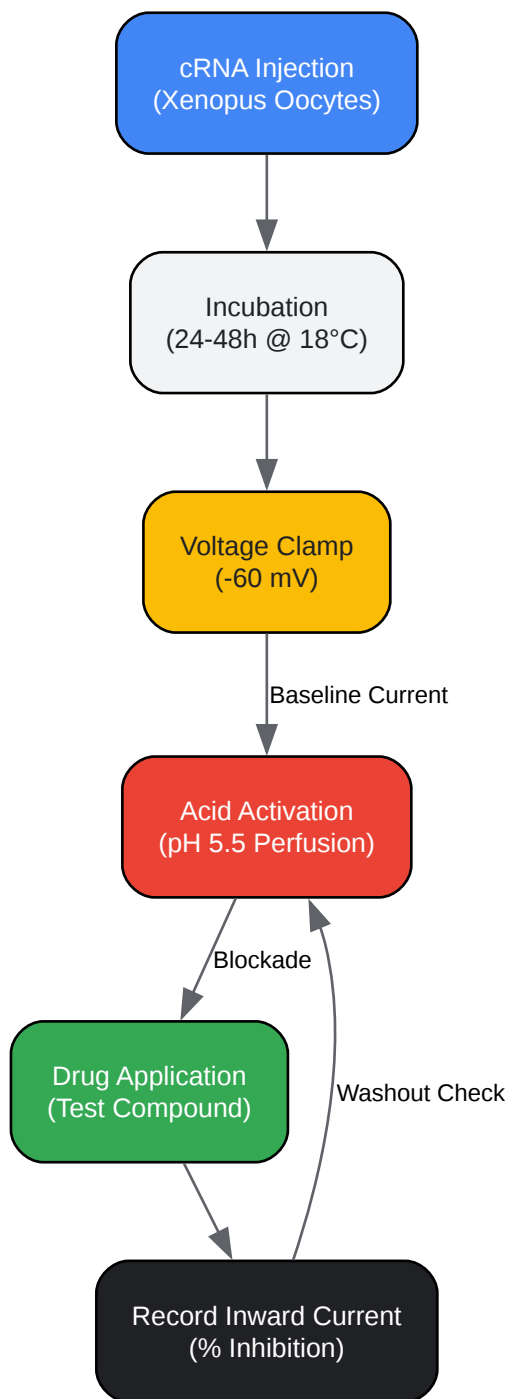
The TEVC assay in *Xenopus laevis* oocytes is the gold standard for measuring M2 channel conductance directly.

Protocol Steps:

- cRNA Preparation: Transcribe M2 (WT and S31N) cDNA in vitro (e.g., using T7 mMessage mMachine).
- Oocyte Injection: Microinject 5–10 ng of cRNA into Stage V-VI *Xenopus* oocytes. Incubate 24–48h at 18°C.
- Setup: Place oocyte in recording chamber filled with Barth's solution (pH 7.4).
- Voltage Clamp: Impale with two agarose-cushioned microelectrodes (Resistance 0.5–2 MΩ). Clamp membrane potential at -60 mV.
- Activation: Perfusion with low pH buffer (pH 5.5) activates the M2 channel (Inward current develops).
- Drug Application: Perfusion of pH 5.5 buffer containing the test compound (100 μM screening, followed by dose-response).

- Validation: Washout with pH 7.4 buffer. Current should return to baseline.

TEVC Workflow Diagram:



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Caption: Standardized TEVC workflow for quantifying M2 channel inhibition.

Secondary Screen: Plaque Reduction Assay

To confirm that channel blockage translates to antiviral activity.

- Cells: MDCK cells (Madin-Darby Canine Kidney).
- Infection: Infect monolayer with Influenza A (S31N strain) at MOI 0.001.
- Treatment: Overlay with agarose containing serial dilutions of the 2-aminoadamantane derivative.
- Readout: Fix and stain (Crystal Violet) after 48-72h. Count plaques. Calculate EC50.^{[3][4][5]}

Data Summary: Comparative Potency

The following table summarizes the shift in potency when moving from 1-amino to 2-amino/spiro scaffolds against the resistant S31N mutant.

Compound	Structure Type	Target	IC50 (TEVC)	EC50 (Antiviral)	Status
Amantadine	1-amino	WT	~16 μ M	~1 μ M	Resistant (S31N)
Amantadine	1-amino	S31N	>500 μ M	>100 μ M	Inactive
Spiro[piperidine-2,2'-adamantane]	Spiro-2-amino	WT	~18 μ M	~1.5 μ M	Active
Spiro[piperidine-2,2'-adamantane]	Spiro-2-amino	S31N	~25 μ M	~8 μ M	Restored Activity
(2-oxadamantane-1-yl)amine	Hetero-adamantane	WT/S31N	>100 μ M	Inactive	Poor Binding

Note: Values are approximate aggregates from Kolocouris et al. and related literature for illustrative comparison.

Future Directions

The 2-aminoadamantane scaffold provides a versatile platform. Future optimization focuses on:

- Dual Inhibition: Conjugating 2-aminoadamantanes with neuraminidase inhibitors.
- Peripheral Binding: Targeting the lipid-facing side of the channel (allosteric inhibition) to avoid pore-based resistance mechanisms entirely.

References

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